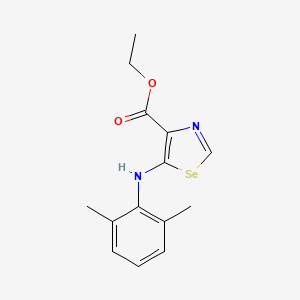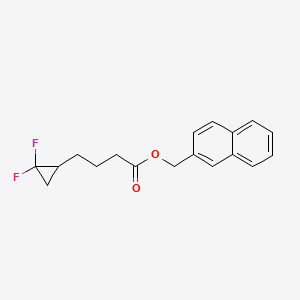
(Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is a chemical compound that features a naphthalene ring attached to a butanoate ester, which is further substituted with a difluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate typically involves the esterification of 4-(2,2-difluorocyclopropyl)butanoic acid with (Naphthalen-2-yl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, under reflux conditions to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is common to optimize the production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Naphthoquinones and related derivatives.
Reduction: (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials. It is also explored for its potential in agrochemical formulations.
Mechanism of Action
The mechanism by which (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluorocyclopropyl group can enhance binding affinity and selectivity towards molecular targets, while the naphthalene moiety can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene moiety but differs in its functional groups and overall structure.
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Although structurally different, this compound is used in similar synthetic applications.
Uniqueness: (Naphthalen-2-yl)methyl 4-(2,2-difluorocyclopropyl)butanoate is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
143952-23-2 |
|---|---|
Molecular Formula |
C18H18F2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl 4-(2,2-difluorocyclopropyl)butanoate |
InChI |
InChI=1S/C18H18F2O2/c19-18(20)11-16(18)6-3-7-17(21)22-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-2,4-5,8-10,16H,3,6-7,11-12H2 |
InChI Key |
CAAUPYIRQNUGKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)CCCC(=O)OCC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


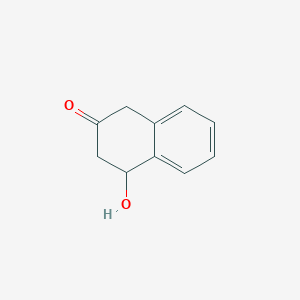

![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)

![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)
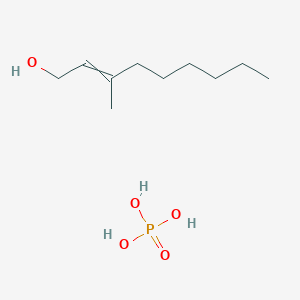
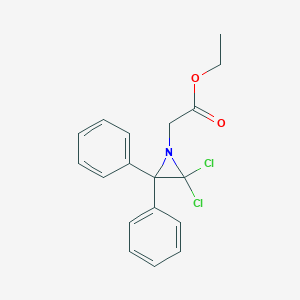
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)
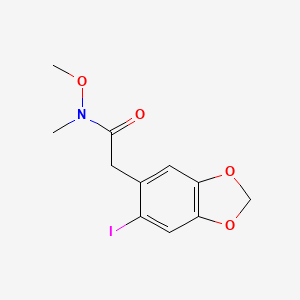
![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)
![(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline](/img/structure/B12565367.png)

